

assessing the specificity of (Rac)-AZD 6482 in kinase panel

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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B15541011

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(Rac)-AZD6482 Kinase Specificity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase selectivity of the PI3K β inhibitor (Rac)-AZD6482, with comparative data for other selective PI3K β inhibitors.

This guide provides an objective assessment of the kinase specificity of (Rac)-AZD6482, a potent and selective inhibitor of the p110 β isoform of phosphoinositide 3-kinase (PI3K). The information presented is intended to assist researchers in evaluating its suitability for their studies by comparing its performance against other widely used PI3K β inhibitors and providing detailed experimental context.

Executive Summary

(Rac)-AZD6482 demonstrates high potency and selectivity for PI3K β over other Class I PI3K isoforms. Kinome-wide screening data further substantiates its specificity, with minimal off-target interactions observed across a broad panel of kinases. This high degree of selectivity makes (Rac)-AZD6482 a valuable tool for specifically interrogating the function of PI3K β in cellular signaling pathways.

Kinase Selectivity Profile

The inhibitory activity of (Rac)-AZD6482 and other selective PI3K β inhibitors against the four Class I PI3K isoforms is summarized below. The data clearly illustrates the superior selectivity of (Rac)-AZD6482 for the β isoform.

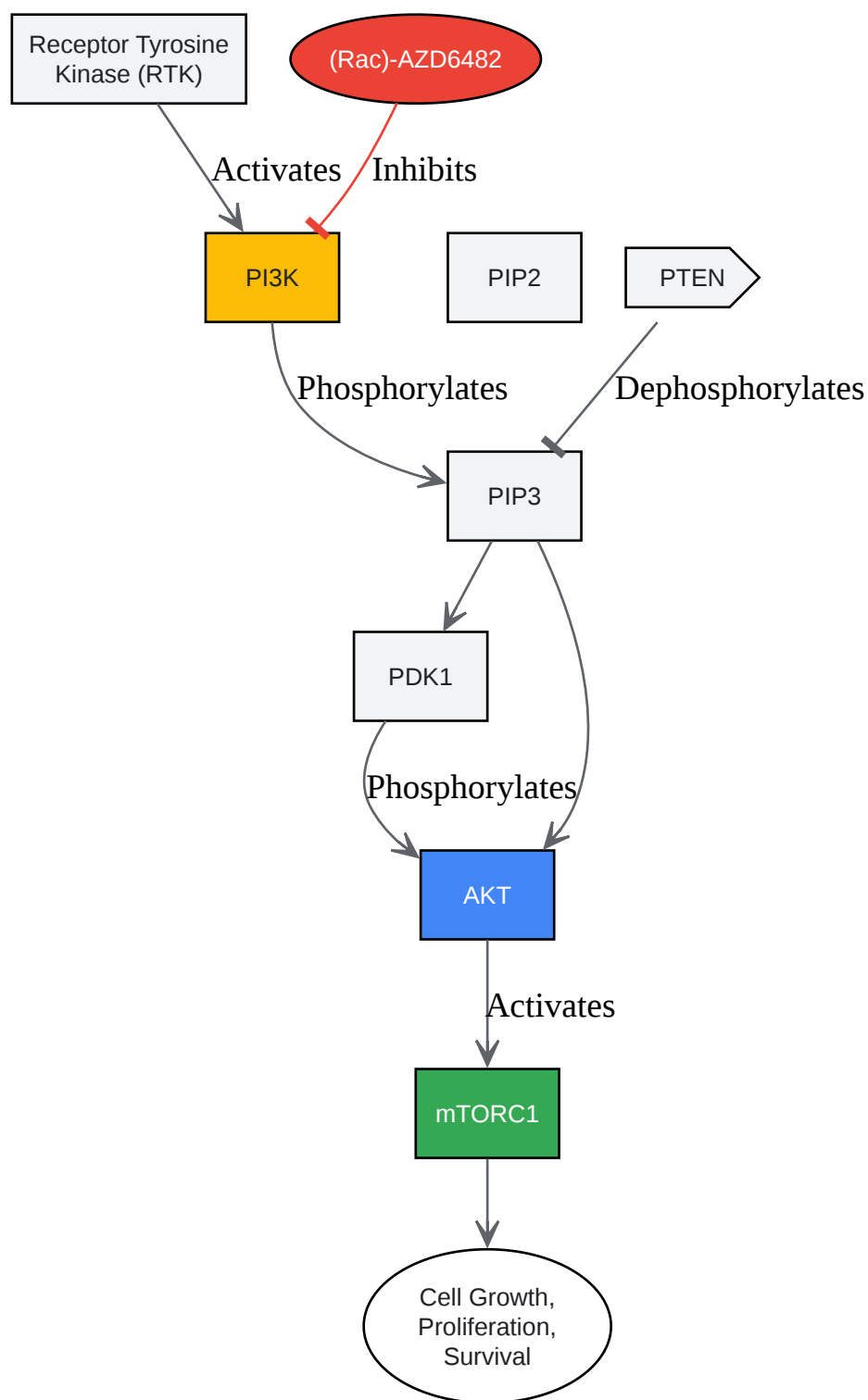
Inhibitor	PI3K β (p110 β) IC50 (nM)	PI3K α (p110 α) IC50 (nM)	PI3K δ (p110 δ) IC50 (nM)	PI3K γ (p110 γ) IC50 (nM)	Fold Selectiv ity (α/β)	Fold Selectiv ity (δ/β)	Fold Selectiv ity (γ/β)
(Rac)- AZD6482	0.69	136	13.6	47.8	~197	~20	~69
GSK263 6771	5.2	>4700	52	>4700	>900	10	>900
TGX-221	5 - 7	5000	100	3500	~714- 1000	~14-20	~500-700

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.

Furthermore, a comprehensive kinase panel screening of (Rac)-AZD6482 against 448 kinases using the KINOMEScan® platform revealed remarkable specificity. At a concentration of 1 μ M, the primary target was PI3K β , with the closest other interaction showing 9.8% of control binding, indicating a very clean off-target profile at this concentration.

Signaling Pathway Context

(Rac)-AZD6482 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By selectively targeting PI3K β , AZD6482 allows for the specific investigation of this isoform's role within this complex cascade.



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Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

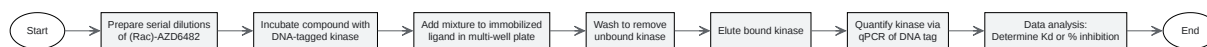
The assessment of kinase inhibitor specificity is crucial for the interpretation of experimental results. Below are detailed methodologies for conducting in vitro kinase panel screening.

In Vitro Kinase Panel Screening (e.g., KINOMEScan®)

This method provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay is based on a competitive binding displacement format. A test compound is incubated with a specific kinase that is tagged with a unique DNA identifier. This mixture is then added to a well containing an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced the immobilized ligand.

Workflow:



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Caption: Experimental workflow for a KINOMEScan® assay.

Detailed Steps:

- **Compound Preparation:** A stock solution of (Rac)-AZD6482 is prepared in 100% DMSO. A serial dilution series is then created to test a range of concentrations.
- **Kinase Reaction:** The test compound at various concentrations is incubated with a purified, recombinant human kinase from the panel in a multi-well plate. Each kinase is tagged with a unique DNA barcode.
- **Competitive Binding:** An immobilized ligand that binds to the ATP-binding site of a broad range of kinases is added to the mixture. The test compound and the immobilized ligand compete for binding to the kinase's active site.

- **Washing:** The plate is washed to remove any unbound kinase and compound.
- **Elution:** The kinase bound to the immobilized ligand is eluted.
- **Quantification:** The amount of eluted kinase is quantified using qPCR with primers specific to the DNA barcode of each kinase.
- **Data Analysis:** The results are typically expressed as the percentage of kinase activity remaining compared to a vehicle (DMSO) control. By testing a range of compound concentrations, a dose-response curve can be generated, from which the dissociation constant (K_d) or IC_{50} value can be calculated for each kinase in the panel.

Conclusion

(Rac)-AZD6482 is a highly potent and selective inhibitor of PI3K β . Its specificity, as demonstrated by both targeted isoform analysis and broad kinome screening, makes it an excellent research tool for dissecting the specific roles of PI3K β in health and disease. Researchers using (Rac)-AZD6482 can have a high degree of confidence that the observed effects are primarily due to the inhibition of its intended target.

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